2-amino(213C)pentanedioic acid
Description
Rationale for Carbon-13 Labeling in Amino Acid Tracing
Carbon-13 (¹³C) is a stable isotope of carbon with a natural abundance of approximately 1.1%. uwyo.edunih.gov Its non-radioactive nature and the central role of carbon in the backbone of all organic molecules make ¹³C an ideal tracer for studying the metabolism of amino acids and other biomolecules. nih.govchempep.com When an amino acid is labeled with ¹³C, the labeled carbon atoms can be tracked as the amino acid is incorporated into proteins or metabolized through various biochemical pathways. jove.comnih.gov
The use of ¹³C-labeled amino acids allows researchers to:
Determine metabolic fates: By following the ¹³C label, scientists can identify the various metabolites derived from a specific amino acid, thus mapping its metabolic pathways. nih.govnih.gov
Quantify metabolic fluxes: The rate of appearance of ¹³C in different products provides a quantitative measure of the activity of specific metabolic pathways. creative-proteomics.commdpi.com
Elucidate protein synthesis and turnover: Tracking the incorporation of ¹³C-labeled amino acids into proteins allows for the measurement of protein synthesis rates. chempep.com
Investigate intercellular metabolism: In complex tissues, ¹³C-labeled amino acids can be used to study the metabolic interactions between different cell types. nih.gov
The specificity of labeling, where ¹³C can be placed at a particular carbon position within the amino acid molecule (e.g., at the C-2 position in 2-amino(2¹³C)pentanedioic acid), provides a high degree of precision in tracing experiments. jove.comnih.gov This site-specific labeling allows for the detailed investigation of specific enzymatic reactions and metabolic conversions. nih.gov
Historical Context and Evolution of [2-¹³C]Glutamic Acid Research
The use of isotopically labeled compounds in metabolic research has a long history, with early studies laying the groundwork for the sophisticated tracing experiments conducted today. Glutamic acid, a key amino acid in central metabolism, has been a frequent subject of these investigations. The production of amino acids, including glutamic acid, began in Japan in 1908 through extraction from protein hydrolysates. researchgate.net Over time, methods evolved to include chemical synthesis and, most prominently, fermentation. researchgate.net
Early research using ¹³C-labeled substrates, including glutamic acid, focused on understanding fundamental metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net The development of analytical techniques like ¹³C NMR spectroscopy in the 1970s was a significant milestone, enabling the detection of ¹³C-labeled metabolites like glutamate (B1630785) in the human brain. researchgate.net
Specifically, research on [2-¹³C]glutamic acid has been instrumental in elucidating the subcellular trafficking of metabolites in the brain. nih.gov Studies have investigated the turnover of deuterons from [2-¹³C]glutamate to understand the distinct metabolic environments in neuronal and glial cells. nih.gov These experiments have provided insights into the activities of different isoforms of enzymes like aconitase and isocitrate dehydrogenase in the cytosol and mitochondria. nih.gov The evolution of these research methods, from early pathway elucidation to detailed kinetic and compartmental analysis, highlights the increasing sophistication and power of stable isotope tracing in modern biochemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino(213C)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[13CH](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482294 | |
| Record name | DL-Glutamic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108395-12-6 | |
| Record name | DL-Glutamic acid-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 2¹³c Pentanedioic Acid
Chemical Synthesis Routes for Site-Specific ¹³C Enrichment
Chemical synthesis offers a direct pathway for introducing a ¹³C label at a specific position within an amino acid's structure. However, a significant challenge in the chemical synthesis of amino acids is the production of racemic mixtures, containing both L- and D-isomers. nih.gov This necessitates additional, often costly and complex, resolution steps to isolate the biologically active L-isomer.
One established method for site-specific labeling involves the use of ¹³C-enriched starting materials in multi-step synthetic pathways. For instance, a common strategy for synthesizing α-amino acids is the Strecker synthesis. This process can be adapted to use ¹³C-labeled cyanide (K¹³CN) as the source of the C2 carbon. The reaction proceeds by treating an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile to yield the amino acid. To produce 2-amino(2-¹³C)pentanedioic acid, the corresponding aldehyde precursor, 3-formylpropanoic acid, would be reacted with ammonia and K¹³CN.
Another versatile approach involves the asymmetric synthesis using chiral auxiliaries or catalysts to ensure the desired stereochemistry from the outset. While general chemical synthesis methods were initially developed for glutamic acid production, the formation of racemic mixtures made these routes less favorable compared to fermentation processes for bulk production. bepls.com However, for isotopic labeling where specificity is paramount, chemical synthesis remains a valuable tool.
Enzymatic Synthesis Approaches for [2-¹³C]Glutamic Acid Production
Enzymatic methods provide a highly specific and efficient alternative for producing enantiomerically pure L-2-amino(2-¹³C)pentanedioic acid. These approaches leverage the high selectivity of enzymes to catalyze specific reactions, avoiding the formation of racemic mixtures.
A primary enzymatic route is the reductive amination of the corresponding α-keto acid precursor, 2-oxoglutaric acid. mdpi.com By using [2-¹³C]-2-oxoglutaric acid as the substrate, the ¹³C label is directly incorporated at the desired C2 position. The key enzymes in this process are glutamate (B1630785) dehydrogenase (GDH) and glutamate synthase (GOGAT). asm.org
Glutamate Dehydrogenase (GDH): This enzyme catalyzes the direct amination of 2-oxoglutarate using ammonia as the nitrogen source. Under conditions of high nitrogen availability, GDH effectively converts [2-¹³C]-2-oxoglutarate into L-[2-¹³C]glutamic acid. bepls.comasm.org
Glutamate Synthase (GOGAT): This enzyme works in conjunction with glutamine synthetase (GS). GOGAT transfers an amide group from L-glutamine to 2-oxoglutarate, yielding two molecules of L-glutamate. asm.org
These chemo-enzymatic strategies, which combine chemical synthesis of the labeled precursor with enzymatic conversion, are highly effective for producing specifically labeled L-glutamic acid. researchgate.net
Table 1: Key Enzymes in the Synthesis of [2-¹³C]Glutamic Acid
| Enzyme | Abbreviation | Substrates | Product |
|---|---|---|---|
| Glutamate Dehydrogenase | GDH | [2-¹³C]-2-oxoglutarate, Ammonia, NADPH/NADH | L-2-amino(2-¹³C)pentanedioic acid |
Quality Control and Isotopic Enrichment Assessment Strategies for Tracer Applications
For 2-amino(2-¹³C)pentanedioic acid to be effective as a metabolic tracer, its chemical purity and the precise level of isotopic enrichment must be rigorously confirmed. Several analytical techniques are employed for this quality control process.
Mass Spectrometry (MS): This is a fundamental tool for determining isotopic enrichment.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to analyze amino acid tracers. nih.gov The sample is derivatized to make it volatile, separated by gas chromatography, and then analyzed by a mass spectrometer. By comparing the mass-to-charge ratio of the labeled compound to its unlabeled counterpart, the mole percent excess (MPE) of the ¹³C isotope can be accurately quantified.
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS, often using an Orbitrap mass spectrometer, allow for the direct measurement of labeled metabolites in complex biological samples, such as plasma, with high accuracy and minimal sample preparation. researchgate.net This method can distinguish between different isotopologues and provide precise enrichment values. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another powerful, non-destructive technique for assessing isotopic labeling.
¹³C-NMR: This method can directly detect the ¹³C nucleus, confirming its position within the molecule. The presence and characteristics of the signal from the C2 position confirm the site-specific enrichment.
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy: For more complex analyses, such as confirming label incorporation into proteins, 2D NMR techniques like ¹³C-HSQC are used. copernicus.org These spectra show correlations between a ¹³C nucleus and its attached proton, providing definitive proof of the label's location and an assessment of labeling efficiency. copernicus.org
These quality control measures ensure that the synthesized tracer meets the high standards of purity and enrichment required for reliable and reproducible metabolic studies.
Table 2: Analytical Methods for Quality Control
| Technique | Abbreviation | Purpose | Key Findings |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry | GC-MS | Quantifies isotopic enrichment in plasma samples | Measures mole percent excess (MPE) of ¹³C label. nih.gov |
| High-Resolution Mass Spectrometry | HRMS | High-throughput determination of multiple tracer enrichments | Provides exact mass measurements for accurate enrichment determination. researchgate.net |
Table 3: Compound Names
| Compound Name |
|---|
| 2-amino(2¹³C)pentanedioic acid |
| 2-oxoglutaric acid |
| 3-formylpropanoic acid |
| D-isomer |
| Glutamic acid |
| L-glutamine |
| L-isomer |
| [2-¹³C]-2-oxoglutaric acid |
Advanced Analytical Techniques in 2 Amino 2¹³c Pentanedioic Acid Tracer Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotope Detection
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. In the context of ¹³C tracer studies, it is invaluable for identifying the specific positions of ¹³C atoms within a molecule, offering a window into the metabolic fate of the labeled tracer.
Quantitative ¹³C-NMR Methodologies
Quantitative ¹³C-NMR (q¹³C-NMR) aims to determine the concentration or relative abundance of different carbon isotopomers in a sample. While ¹H-NMR is more common for quantification due to its higher sensitivity, the larger chemical shift dispersion of ¹³C-NMR offers significant advantages in resolving signals in complex mixtures of metabolites. However, several factors complicate the direct quantification from ¹³C-NMR spectra. The low natural abundance of ¹³C (about 1.1%) and its smaller gyromagnetic ratio result in inherently lower sensitivity compared to ¹H-NMR.
Furthermore, the Nuclear Overhauser Effect (NOE), which enhances the signal of carbon atoms bonded to protons, can vary for different carbons, leading to inaccurate integration. To address these challenges, specific pulse sequences are employed, such as inverse gated decoupling, which suppresses the NOE and allows for more accurate quantification. The long spin-lattice relaxation times (T1) of ¹³C nuclei also necessitate long delays between pulses to ensure complete relaxation, which can significantly increase experiment time. Despite these hurdles, q¹³C-NMR has been successfully applied to determine the ¹³C enrichment in various metabolites, providing crucial data for metabolic flux analysis. For instance, the technique has been used to quantify glycerol (B35011) in injections with high accuracy and precision, demonstrating its viability for quantitative applications.
Multidimensional NMR Approaches in Metabolic Tracing
To overcome the challenge of spectral overlap in complex biological samples, multidimensional NMR techniques are employed. These methods separate signals into two or more frequency dimensions, significantly enhancing resolution. In metabolic tracing studies, two-dimensional (2D) NMR experiments are particularly useful.
One of the most powerful 2D NMR techniques is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment. HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached, providing a unique fingerprint for each C-H bond in a molecule. This allows for the unambiguous assignment of signals in a crowded spectrum and facilitates the identification of metabolites that have incorporated the ¹³C label from 2-amino(2-¹³C)pentanedioic acid.
Another important technique is the 2D ¹³C-¹³C Total Correlation Spectroscopy (TOCSY) experiment. This method reveals correlations between all carbon atoms within a spin system, providing information about the carbon backbone of a molecule. For uniformly ¹³C-labeled metabolites, 2D ¹³C-¹³C CT-TOCSY can be used for direct quantification without the need for individual standards. These multidimensional approaches are indispensable for tracing the flow of carbon atoms through metabolic pathways and constructing detailed metabolic maps.
Mass Spectrometry (MS) Techniques for Isotope Ratio Analysis
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In ¹³C tracer studies, MS is used to determine the extent and position of ¹³C incorporation into metabolites. Different MS-based approaches offer varying levels of detail, from bulk isotope enrichment to positional isotopomer analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like amino acids, a chemical derivatization step is necessary to increase their volatility for GC separation. This process converts the polar functional groups of the amino acids into less polar, more volatile derivatives.
Once separated by the gas chromatograph, the derivatized metabolites enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. The resulting mass spectrum contains information about the mass of the molecular ion and its various fragments. The incorporation of ¹³C from 2-amino(2-¹³C)pentanedioic acid into a metabolite results in an increase in its mass, which can be readily detected by the mass spectrometer. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), the enrichment of the ¹³C label in that metabolite can be quantified. GC-MS has been successfully used to determine the ¹³C-labeling pattern of glutamate (B1630785) and other amino acids in various biological samples.
Table 1: GC-MS Parameters for Labeled Amino Acid Analysis
| Parameter | Description | Common Practice |
|---|---|---|
| Derivatization | Chemical modification to increase volatility. | N-acetyl methyl esters (NACME) or Trimethylsilyl (TMS) derivatives. |
| GC Column | Stationary phase for separation. | Agilent DB-35 or similar mid-polarity columns. |
| Ionization | Method to generate ions. | Electron Impact (EI). |
| MS Analysis | Detection of mass isotopomers. | Scan mode or Single Ion Monitoring (SIM) for improved sensitivity. |
Liquid Chromatography-Mass Spectrometry (LC-MS) in 2-amino(2¹³C)pentanedioic Acid Research
Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for the analysis of non-volatile and thermally labile compounds like amino acids. A key advantage of LC-MS is that it often does not require derivatization, simplifying sample preparation and avoiding potential artifacts associated with the derivatization process.
In LC-MS, metabolites are separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, as it is a soft ionization method that typically keeps the molecule intact. LC-MS/MS, or tandem mass spectrometry, can provide additional structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This can be used for positional isotopomer analysis, providing more detailed insights into metabolic pathways.
A critical consideration in the LC-MS analysis of glutamic acid and glutamine is the potential for in-source cyclization to pyroglutamic acid. This artifact can lead to inaccurate quantification if not properly addressed through chromatographic separation of these species and optimization of the ion source conditions.
Table 2: LC-MS/MS Transitions for Glutamic Acid Analysis
| Compound | Parent Ion (m/z) | Daughter Ions (m/z) | Reference |
|---|---|---|---|
| Glutamic Acid | 148.1 | 84, 102, 130 |
Isotope Ratio Mass Spectrometry (IRMS) for Positional and Bulk Isotope Abundance
Isotope Ratio Mass Spectrometry (IRMS) is the most precise method for measuring stable isotope ratios. When coupled with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS), it allows for the determination of the ¹³C abundance in individual compounds within a complex mixture.
Integration of Multi-Omics Data with Isotope Tracing
The integration of data from multiple "omics" platforms with stable isotope tracing, particularly using 2-amino(2-¹³C)pentanedioic acid, represents a powerful strategy in systems biology. This approach provides a holistic view of cellular physiology by connecting the genetic potential and regulatory landscape with the actual metabolic phenotype. By layering information from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond correlational studies to a more mechanistic understanding of metabolic networks. nih.govnih.gov
Synergistic Interpretation of Metabolomics, Proteomics, Transcriptomics, and Genomics Data
The true analytical strength of using 2-amino(2-¹³C)pentanedioic acid as a tracer is realized when its metabolic fate is interpreted in the context of other molecular data sets. Each omics layer provides a distinct yet complementary piece of the puzzle, and their synergy allows for a more robust interpretation of cellular function.
Genomics and Transcriptomics: These disciplines provide the foundational blueprint and its active transcription. Genomic data can identify mutations in metabolic enzymes, while transcriptomic data quantifies the expression levels of genes encoding enzymes and transporters involved in glutamic acid metabolism. For instance, an increase in the transcript for glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate, suggests a potential increase in glutaminolysis. researchgate.net
Proteomics: This provides a more direct measure of the cellular machinery by quantifying the abundance of proteins. Proteomic data can confirm whether an observed increase in a gene's transcript level translates to a higher concentration of the corresponding enzyme, bridging the gap between gene expression and functional potential. nih.gov
Metabolomics and Isotope Tracing: ¹³C tracing provides the ultimate functional readout. By measuring the incorporation of the ¹³C label from 2-amino(2-¹³C)pentanedioic acid into downstream metabolites, researchers can directly quantify the activity or "flux" through specific metabolic pathways. nih.govnih.gov This can validate hypotheses generated from other omics data. For example, observing a high enrichment of ¹³C in α-ketoglutarate and subsequent tricarboxylic acid (TCA) cycle intermediates provides direct evidence that the glutaminolysis pathway is active. researchgate.netmdpi.com
The synergistic power of this approach lies in its ability to link genotype to phenotype. An observed metabolic shift, such as increased reductive carboxylation of glutamine-derived α-ketoglutarate under hypoxia, can be mechanistically linked to the upregulation of specific transcripts and proteins, like isocitrate dehydrogenase (IDH). researchgate.net
| Data Type | Information Provided | Example in Glutamic Acid Metabolism |
| Transcriptomics | Measures mRNA levels, indicating gene expression and regulatory intent. | Increased expression of GLS and IDH1 genes. |
| Proteomics | Quantifies protein abundance, representing the available functional machinery. | Higher levels of Glutaminase and Isocitrate Dehydrogenase 1 proteins. |
| Metabolomics | Measures the concentration of small molecule metabolites. | Increased intracellular pools of glutamic acid and citric acid. |
| ¹³C Isotope Tracing | Tracks the flow of atoms to measure metabolic pathway activity (flux). | High ¹³C enrichment in citric acid derived from 2-amino(2-¹³C)pentanedioic acid. |
| Integrated Insight | A comprehensive, mechanistic understanding of the metabolic phenotype. | Upregulation of the reductive carboxylation pathway is driven by increased IDH1 expression and results in enhanced synthesis of citric acid from glutamic acid. |
Elucidation of Complex Metabolic Pathways and Regulatory Networks
The integration of multi-omics data with 2-amino(2-¹³C)pentanedioic acid tracing is particularly effective for dissecting complex and interconnected metabolic networks. This approach has yielded significant insights into the metabolic reprogramming that occurs in various biological contexts, from cancer to immunology.
In cancer biology, this integrated strategy has been pivotal. Studies have shown that many tumor cells are dependent on glutamine. By combining ¹³C-glutamic acid tracing with transcriptomics, researchers have demonstrated that under hypoxic conditions, cancer cells can redirect glutamic acid-derived carbon not only into the oxidative TCA cycle but also through a reverse, reductive carboxylation pathway to produce citrate (B86180) for lipid synthesis. researchgate.netnih.gov This metabolic rewiring can be directly correlated with changes in the expression of key enzymes. researchgate.net
Similarly, in immunometabolism, multi-omics integration has illuminated the metabolic demands of immune cell activation. For example, studies in CD8+ T effector cells using in vivo infusions of ¹³C-labeled glutamine revealed that it is a critical substrate for the synthesis of aspartate, which is then used for nucleotide production to support rapid proliferation. nih.gov This metabolic flux is linked to the activity of specific enzymes like glutamic-oxaloacetic transaminase 1 (Got1). nih.gov The integration of flux data with proteomic or transcriptomic analysis of such enzymes provides a clear picture of the regulatory network governing T cell activation.
Detailed research findings from such integrated analyses can be summarized to highlight the connections between molecular layers.
| Biological Context | Key Finding from ¹³C Tracing | Associated Transcriptomic/Proteomic Change | Resulting Metabolic Phenotype | Reference |
| Breast Cancer Cells (NAT1 Knockout) | Decreased ¹³C enrichment in TCA cycle intermediates (citrate, α-ketoglutarate, malate) from ¹³C-glucose. | Altered expression of genes in alanine (B10760859), aspartate, and glutamate metabolism pathways. | Reduced glucose entry into the TCA cycle, suggesting a shift in fuel utilization. | mdpi.com |
| CD8+ T Effector Cells (In Vivo) | High ¹³C enrichment from glutamine into aspartate and the pyrimidine (B1678525) nucleotide UMP. | Increased expression and reliance on the enzyme glutamic-oxaloacetic transaminase 1 (Got1). | Glutamine anaplerosis is critical for de novo nucleotide synthesis to support proliferation. | nih.gov |
| Hypoxic Cancer Cells | Increased M+5 labeling of citrate from ¹³C-glutamine. | Upregulation of hypoxia-inducible factor 1 (HIF-1) and its target genes. | Switch to reductive carboxylation to support lipogenesis and redox balance. | researchgate.net |
Systems Biology Approaches and Computational Modeling
The rich, multi-layered datasets generated from integrated omics and isotope tracing studies are ideally suited for systems biology and computational modeling. These approaches aim to create quantitative, predictive models of cellular metabolism. hilarispublisher.com
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique that uses the detailed mass isotopomer distribution patterns from tracers like 2-amino(2-¹³C)pentanedioic acid to calculate the rates of intracellular metabolic reactions. springernature.comnih.gov This provides a precise, quantitative map of cellular metabolism. creative-proteomics.com
These experimentally determined fluxes can then be integrated with Genome-Scale Metabolic Models (GSMMs) . GSMMs are comprehensive in silico representations of an organism's entire metabolic network, constructed from genomic and biochemical data. hilarispublisher.comresearchgate.net While powerful, the predictive accuracy of GSMMs can be significantly improved by constraining the model with experimental data. Transcriptomic and proteomic data can be used to refine the model by indicating which enzymatic reactions are likely to be active. nih.gov The quantitative flux map from ¹³C-MFA serves as a critical validation and calibration tool, ensuring the model's output reflects true cellular activity. hilarispublisher.comresearchgate.net
This integration allows for the development of highly accurate, context-specific models that can simulate metabolic responses to various perturbations, such as drug treatments or genetic modifications. These predictive models are invaluable for identifying metabolic vulnerabilities in diseases and for guiding metabolic engineering strategies. researchgate.net
| Data Source | Role in Computational Modeling | Modeling Outcome |
| Genomic Data | Provides the parts list for constructing the initial Genome-Scale Metabolic Model (GSMM). | A comprehensive network map of all possible biochemical reactions. |
| Transcriptomic/Proteomic Data | Constrains the GSMM by providing evidence for which genes/enzymes are expressed under specific conditions. | A context-specific model that reflects the active parts of the metabolic network. |
| ¹³C Tracer Data (e.g., from 2-amino(2-¹³C)pentanedioic acid) | Used in ¹³C-MFA to calculate absolute reaction rates (fluxes). | A quantitative map of metabolic activity. |
| Integrated Model | The flux map from ¹³C-MFA is used to validate and refine the constrained GSMM. | A highly accurate, predictive model of cellular metabolism for simulating phenotypes. |
Application of 2 Amino 2¹³c Pentanedioic Acid in Metabolic Flux Analysis
Elucidation of Central Carbon Metabolism Pathways
The central carbon metabolism, encompassing the tricarboxylic acid (TCA) cycle, glycolysis, and gluconeogenesis, is fundamental to cellular energy production and biosynthetic precursor supply. 2-amino(2¹³C)pentanedioic acid serves as a key tracer for dissecting the intricate fluxes within these pathways.
2-amino(2¹³C)pentanedioic acid is extensively used to probe the TCA cycle, a central hub of cellular respiration. Once introduced into a system, it is readily converted to α-ketoglutarate, a key intermediate of the TCA cycle. The ¹³C label from the pentanedioic acid backbone is then incorporated into subsequent TCA cycle intermediates. By analyzing the distribution of ¹³C in these metabolites, researchers can calculate the relative rates of different reactions within the cycle.
The measurement of ¹³C-labeled glutamate (B1630785) isotopomers using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) allows for the calculation of relative flow rates associated with the TCA cycle. nih.govphysiology.org The labeling patterns of glutamate derived from ¹³C-labeled precursors provide valuable information about the fluxes through pyruvate (B1213749) carboxylase and pyruvate dehydrogenase, two key anaplerotic entry points into the TCA cycle. researchgate.net
For instance, uniformly ¹³C-labeled glutamine ([U-¹³C₅]glutamine) produces rich labeling patterns in TCA cycle metabolites, enabling the precise quantification of metabolic fluxes downstream of pyruvate. researchgate.net The analysis of these labeling patterns helps in understanding how cancer cells, for example, utilize glutamine to fuel the TCA cycle. researchgate.netcreative-proteomics.comnih.gov
Table 1: Research Findings on TCA Cycle Flux using ¹³C-labeled Glutamic Acid/Glutamine
| Research Focus | Key Finding | Analytical Technique(s) |
|---|---|---|
| Estimation of hepatic TCA cycle fluxes | Measurement of [¹³C]glutamate isotopomers allows for calculation of relative TCA cycle flow rates. nih.govphysiology.org | NMR, GC-MS |
| Glioma cell metabolism | The IDH1 mutation alters the fractional flux through pyruvate carboxylase, impacting the TCA cycle. researchgate.net | Not Specified |
| Astrocytic metabolism of glutamate | Glutamate dehydrogenase is important for glutamate degradation and its entry into the TCA cycle. nih.gov | NMR |
| Cancer cell metabolism | [U-¹³C]glutamine is an effective tracer for quantifying metabolic fluxes in the lower part of central metabolism. researchgate.net | Not Specified |
| Tracing glutamine catabolism in the TCA cycle | [U-¹³C₅]glutamine and [1-¹³C]glutamine are used to trace the oxidative and reductive carboxylation pathways of glutamine in the TCA cycle. nih.gov | Not Specified |
While 2-amino(2¹³C)pentanedioic acid primarily enters the TCA cycle, its labeled carbons can be traced back to pathways like glycolysis and gluconeogenesis, revealing their interconnectedness. For example, labeled oxaloacetate, derived from the TCA cycle metabolism of ¹³C-labeled glutamate, can be a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. wikipedia.org By tracking the ¹³C label into glucose, the rate of gluconeogenesis can be quantified.
Conversely, intermediates from glycolysis can enter the TCA cycle and interact with the labeled pool of metabolites originating from 2-amino(2¹³C)pentanedioic acid. This allows for the study of the interplay between these two fundamental pathways. For instance, in certain metabolic states, such as fasting, the liver switches from glycolysis to gluconeogenesis, a shift that can be monitored using isotopic tracers. researchgate.net
Amino Acid Metabolism and Interconversion Networks
2-amino(2¹³C)pentanedioic acid is invaluable for studying the complex network of amino acid metabolism. As glutamic acid is a central node in amino acid biosynthesis and degradation, this tracer can illuminate the fluxes of various interconnected pathways.
The glutamate-glutamine cycle is a crucial pathway, particularly in the brain, involving the cycling of glutamate and glutamine between neurons and glial cells. 2-amino(2¹³C)pentanedioic acid can be used to measure the rate of this cycle. ismrm.org The infused labeled glutamate is taken up by astrocytes and converted to glutamine, which is then transported to neurons to be converted back to glutamate. By measuring the rate of ¹³C enrichment in the glutamine and glutamate pools, the flux through this cycle can be determined, providing insights into neurotransmission.
Studies have shown that using a glial-specific substrate like [2-¹³C]acetate can lead to a more precise determination of the glutamate-glutamine cycle rate compared to using [1-¹³C]glucose. ismrm.org This highlights the importance of choosing the appropriate tracer for specific metabolic questions.
Transamination and deamination are key reactions in amino acid metabolism, and 2-amino(2¹³C)pentanedioic acid is an excellent tool to study these processes. Transamination involves the transfer of an amino group from an amino acid to an α-keto acid, a reaction catalyzed by aminotransferases. wikipedia.org Labeled glutamate can participate in these reactions, transferring its ¹³C-labeled carbon skeleton to form other amino acids and α-keto acids.
For example, the transamination of glutamate with oxaloacetate forms aspartate and α-ketoglutarate. If ¹³C-labeled glutamate is used, the label will be incorporated into aspartate, allowing for the measurement of this transamination flux. wikipedia.org
Deamination is the removal of an amino group from a molecule. The oxidative deamination of glutamate by glutamate dehydrogenase is a key step for the entry of its carbon skeleton into the TCA cycle. nih.gov Studies using [U-¹³C]glutamate in astrocytes have shown that even when transamination is inhibited, glutamate metabolism through the TCA cycle continues, indicating the importance of glutamate dehydrogenase in glutamate degradation. nih.gov
Biosynthesis of Macromolecules and Secondary Metabolites
The carbon skeleton of 2-amino(2¹³C)pentanedioic acid can be incorporated into a wide range of macromolecules and secondary metabolites. This allows researchers to trace the contribution of glutamate to various biosynthetic pathways.
For instance, the carbon from labeled glutamate can be found in other amino acids through transamination reactions, and these labeled amino acids can then be incorporated into proteins. Furthermore, intermediates of the TCA cycle, which become labeled from ¹³C-glutamate, are precursors for the synthesis of nucleotides and fatty acids. nih.gov For example, citrate (B86180) that is exported from the mitochondria can be converted to acetyl-CoA for lipogenesis. nih.gov By tracing the ¹³C label into these macromolecules, the biosynthetic fluxes can be quantified.
In cancer cells, glutamine, which is readily converted from glutamate, is a major source of carbon for lipid synthesis through a process called reductive carboxylation. researchgate.netnih.gov The use of ¹³C-labeled glutamine has been instrumental in elucidating this pathway and its importance for cancer cell proliferation. creative-proteomics.com
Protein Synthesis Tracing with Labeled Amino Acids
The rate of protein synthesis is a key indicator of cellular growth and function. Stable isotope-labeled amino acids, including ¹³C-glutamic acid, serve as powerful tracers for quantifying these rates. nih.gov When cells are cultured in a medium containing 2-amino(2-¹³C)pentanedioic acid, the labeled amino acid is taken up by the cells and incorporated into newly synthesized proteins. nih.gov
The general principle involves replacing the unlabeled glutamic acid in the cell culture medium with its ¹³C-labeled counterpart. As cellular machinery translates mRNA into polypeptide chains, it incorporates the ¹³C-glutamic acid from the intracellular pool. Over time, the proteome becomes enriched with the ¹³C isotope.
To determine the rate of synthesis, total protein is harvested from the cells, hydrolyzed back into its constituent amino acids, and analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov These methods can distinguish between labeled and unlabeled glutamic acid, allowing for the precise measurement of the isotopic enrichment in the protein-bound amino acid pool. The rate at which this enrichment occurs is directly proportional to the rate of protein synthesis. nih.gov This approach, known as the precursor-product method, is fundamental in studies ranging from basic cell biology to understanding metabolic changes in various physiological and disease states. nih.gov
Table 1: Conceptual Workflow for Protein Synthesis Tracing
| Step | Description | Analytical Method | Outcome |
| 1. Labeling | Cells are incubated in a medium where standard glutamic acid is replaced with 2-amino(2-¹³C)pentanedioic acid. | Cell Culture | Labeled amino acid is available for cellular uptake. |
| 2. Incorporation | The cellular translational machinery incorporates the ¹³C-labeled glutamic acid into new proteins. | Cellular Metabolism | Proteins become progressively enriched with the ¹³C isotope. |
| 3. Harvesting & Hydrolysis | Cells are harvested at various time points, and the total protein is extracted and hydrolyzed into free amino acids. | Acid Hydrolysis | A mixture of labeled and unlabeled amino acids from the total cellular protein is obtained. |
| 4. Analysis | The isotopic enrichment of glutamic acid in the hydrolysate is quantified. | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | The ratio of labeled to unlabeled glutamic acid is determined. |
| 5. Quantification | The rate of change in isotopic enrichment over time is used to calculate the fractional synthesis rate (FSR) of proteins. | Mathematical Modeling | A quantitative measure of protein synthesis flux is achieved. nih.gov |
Nucleotide and Lipid Precursor Derivations
Beyond its role as a building block for proteins, glutamic acid is a central node in metabolism, providing its carbon and nitrogen atoms for the synthesis of other critical biomolecules, including nucleotides and lipids. wikipedia.orglibretexts.org Tracing with 2-amino(2-¹³C)pentanedioic acid enables researchers to follow the metabolic fate of its carbon skeleton into these diverse biosynthetic pathways.
Nucleotide Synthesis:
The synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the constituent units of DNA and RNA, relies on precursors derived from amino acid metabolism. nih.gov Glutamic acid, and its closely related amide glutamine, are key donors of nitrogen and carbon for the assembly of the nucleotide rings. escholarship.orgnih.gov
When ¹³C-glutamic acid is introduced, it is readily converted to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. The labeled carbon can then be traced through several pathways that feed into nucleotide synthesis:
Nitrogen Donation: Glutamine, formed from glutamic acid, donates nitrogen atoms for the synthesis of both purine and pyrimidine rings. nih.govutah.edu For instance, two nitrogen atoms in the purine ring are derived from glutamine. researchgate.net
Carbon Backbone Contribution: The carbon skeleton of glutamic acid can contribute to the nucleotide structure via aspartate. α-ketoglutarate from ¹³C-glutamic acid can be metabolized through the TCA cycle to form labeled oxaloacetate, which is then transaminated to produce labeled aspartate. Aspartate provides one nitrogen and four carbon atoms for the purine ring and is a core component of the pyrimidine ring. wikipedia.orgnih.gov
Studies in various cell types, including immune cells, have demonstrated that glutamine (derived from glutamate) is a significant fuel source that contributes more carbon to the TCA cycle than glucose, and its derivatives, like aspartate, are critical for pyrimidine synthesis. nih.gov
Lipid Synthesis:
De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, primarily uses acetyl-CoA as its two-carbon building block. wikipedia.org While acetyl-CoA is traditionally thought to be derived from glucose, a significant pathway known as reductive carboxylation allows cells, particularly under certain conditions like hypoxia or mitochondrial dysfunction, to generate acetyl-CoA from glutamic acid. pnas.orgnih.govmit.edu
The process begins with the conversion of ¹³C-glutamic acid to ¹³C-α-ketoglutarate. Instead of proceeding forward through the TCA cycle, the labeled α-ketoglutarate is converted "in reverse" to isocitrate and then to citrate by the enzyme isocitrate dehydrogenase (IDH). nih.govresearchgate.net This ¹³C-labeled citrate is then exported from the mitochondria to the cytoplasm, where it is cleaved by ATP citrate lyase to generate a pool of labeled acetyl-CoA. This acetyl-CoA is then used by fatty acid synthase to build labeled fatty acids, such as palmitate. pnas.org
Tracer studies using specifically labeled glutamine (e.g., [5-¹³C]glutamine) have confirmed that the reductive carboxylation pathway is the primary route for glutamine carbon to be incorporated into lipids in many cell types, accounting for a significant percentage of the lipogenic acetyl-CoA pool. mit.edunih.gov
Table 2: Research Findings on Glutamate/Glutamine as a Precursor
| Cell/Tissue Type | Labeled Substrate | Key Finding | Metabolic Fate | Reference |
| CD8+ T Effector Cells | U-¹³C Glutamine | Glutamine contributes more carbon to the TCA cycle than glucose. | Aspartate (for pyrimidine synthesis) | nih.gov |
| Human Fetal RPE | U-¹³C Glutamine | An unusually high metabolic flux through reductive carboxylation was observed. | Citrate (M+5), Palmitate | pnas.org |
| Tumor Cells (defective mitochondria) | L-[U-¹³C]glutamine | Glutamine is the major carbon source for fatty acid synthesis via reductive carboxylation. | Citrate (M+5), Lipids | nih.gov |
| Brown Adipocyte Cell Line | [5-¹³C]glutamine | Reductive carboxylation accounted for 90% of all flux of glutamine to lipid. | Lipogenic Acetyl-CoA, Palmitate | nih.gov |
| Various Cancer Cell Lines (hypoxia) | [5-¹³C]glutamine | Under hypoxia, fatty acids were primarily synthesized from glutamine carbon via the reductive pathway. | Lipogenic Acetyl-CoA, Palmitate | mit.edu |
Enzymological and Mechanistic Studies Utilizing 2 Amino 2¹³c Pentanedioic Acid
Kinetic Isotope Effects in Enzyme-Catalyzed Reactions
The substitution of a ¹²C atom with a heavier ¹³C isotope at a position involved in bond-breaking or bond-forming events during an enzymatic reaction can alter the reaction rate. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating the transition state of a reaction. wikipedia.orglibretexts.org The magnitude of the ¹³C KIE provides information about changes in bonding and hybridization at the labeled carbon atom in the rate-determining step of the catalytic cycle. nih.gov
For enzymes that catalyze reactions involving the C2 of glutamate (B1630785), such as dehydrogenation or decarboxylation, 2-amino(2-¹³C)pentanedioic acid is an ideal substrate for KIE studies. The change in reaction rate when using the ¹³C-labeled substrate compared to the unlabeled (¹²C) substrate helps to determine whether the bond to the C2 carbon is significantly altered in the transition state. A measurable KIE suggests that a step involving this carbon, such as C-H bond cleavage in the case of glutamate dehydrogenase, is at least partially rate-limiting.
While extensive studies on deuterium (B1214612) isotope effects in enzymes like glutamate dehydrogenase have been conducted, ¹³C KIE studies provide complementary information specifically about the carbon skeleton's involvement. nih.gov For instance, in the oxidative deamination of glutamate to α-ketoglutarate catalyzed by glutamate dehydrogenase, the C2-H bond is broken. A primary ¹³C KIE at this position would be expected if this step is rate-limiting.
Table 1: Theoretical ¹³C Kinetic Isotope Effects for Different Reaction Steps
| Reaction Step | Expected ¹³C KIE (k₁₂/k₁₃) | Implication |
|---|---|---|
| C-C bond cleavage | 1.02 - 1.06 | Bond to the labeled carbon is breaking in the transition state. |
| C-H bond cleavage | ~1.025 | Change in hybridization at the labeled carbon. |
| Decarboxylation | >1.05 | C-C bond is fully broken in the transition state. |
Note: The values presented are typical ranges and can vary based on the specific enzyme and reaction conditions.
Elucidation of Enzyme Reaction Mechanisms
Isotopically labeled substrates are crucial for tracing the flow of atoms through a metabolic pathway and for understanding the step-by-step chemical transformations within an enzyme's active site. researchgate.net The use of 2-amino(2-¹³C)pentanedioic acid allows researchers to follow the fate of the C2 carbon of glutamate as it is processed by various enzymes.
One of the primary techniques for this is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The ¹³C nucleus has a nuclear spin that makes it NMR-active, and its signal provides a sensitive report of the local chemical environment. By using 2-amino(2-¹³C)pentanedioic acid, specific signals from the C2 position of the substrate, intermediates, and products can be monitored over the course of the reaction.
For example, in the reaction catalyzed by aspartate aminotransferase , glutamate donates its amino group to oxaloacetate, forming α-ketoglutarate and aspartate. wikipedia.orgnih.gov This is a two-part reaction involving a pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov By using glutamate labeled at the C2 position, researchers can track the conversion of the glutamate backbone into α-ketoglutarate. Isotope exchange reactions, where the label is transferred between the amino acid and the keto acid in the absence of the second substrate, have been studied to understand partial reactions catalyzed by the enzyme. nih.gov
Similarly, for glutamate dehydrogenase , which catalyzes the reversible oxidative deamination of glutamate, ¹³C NMR studies with labeled glutamate can monitor the conversion to α-ketoglutarate. nih.govnih.gov These studies are vital for understanding the flow of nitrogen and carbon at a key intersection of amino acid and carbohydrate metabolism. nih.gov The specific labeling at the C2 position is critical for distinguishing the atoms of the glutamate backbone from other metabolites in complex biological systems. researchgate.net
In the case of glutamate decarboxylase , which converts glutamate to the neurotransmitter GABA, labeling at the C2 position allows for the tracking of the substrate as it binds to the enzyme and undergoes decarboxylation at the C1 position. researchgate.netnih.gov While the primary chemical change does not occur at C2, the chemical shift of the C2 carbon is sensitive to the electronic changes happening at the adjacent carboxyl group, providing a way to monitor the reaction progress and identify any enzyme-bound intermediates.
Allosteric Regulation and Conformational Dynamics Studies
Many enzymes that act on glutamate are subject to complex allosteric regulation, where the binding of a molecule at a site distinct from the active site influences the enzyme's catalytic activity. biorxiv.org This regulation is often mediated by changes in the enzyme's three-dimensional structure and dynamics. 2-amino(2-¹³C)pentanedioic acid is a valuable tool for studying these phenomena, particularly through NMR spectroscopy.
The binding of ¹³C-labeled glutamate to an enzyme can be monitored by observing the changes in the ¹³C NMR signal. When the small molecule of glutamate binds to a large enzyme, the properties of its NMR signal (e.g., line width, chemical shift) can change dramatically. These changes can be used to study the affinity of substrate binding and to detect the structural transitions that occur upon binding.
For enzymes like glutamate dehydrogenase , which is allosterically regulated by a host of molecules including ADP (an activator) and GTP (an inhibitor), ¹³C-labeled glutamate can be used to probe how these effectors alter the substrate's interaction with the active site. For instance, NMR experiments could show whether the binding of an allosteric inhibitor prevents glutamate from binding, or if it allows binding but in a non-productive conformation. These studies have revealed that allosteric effectors can induce significant conformational changes that are transmitted through the protein structure to the active site. biorxiv.org
Furthermore, studies on metabotropic glutamate receptors , which are not enzymes but are crucial membrane proteins that bind glutamate, have employed advanced techniques like single-molecule fluorescence resonance energy transfer (smFRET) to observe the conformational dynamics upon glutamate binding. nih.govnih.gov While these studies often use fluorescent labels, the principles of using a ligand to induce and study conformational changes are the same. ¹³C NMR with 2-amino(2-¹³C)pentanedioic acid can provide complementary information on the local environment of the bound glutamate and how it is affected by the receptor's conformational state (e.g., resting, activated, or intermediate states). nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2-amino(2¹³C)pentanedioic acid |
| Glutamic acid |
| α-ketoglutarate |
| Aspartate |
| Oxaloacetate |
| γ-aminobutyric acid (GABA) |
| Adenosine diphosphate (B83284) (ADP) |
Cellular and Subcellular Fate of 2 Amino 2¹³c Pentanedioic Acid in Preclinical Models
Cellular Uptake and Transport Mechanisms in Cell Culture Systems
The initial step in the metabolic fate of 2-amino(2¹³C)pentanedioic acid is its transport across the plasma membrane into the cell's cytoplasm. This process is not passive but is mediated by a variety of specialized amino acid transport systems. The uptake of glutamate (B1630785) and its amide, glutamine, is an energy-dependent process. dovepress.com In many cell types, particularly cancer cells, the uptake of glutamine, a closely related amino acid, is facilitated by specific transporters like ASCT2. nih.gov The expression of these transporters can be upregulated by oncogenes such as c-Myc, which contributes to the "addiction" of some cancer cells to glutamine. nih.gov
Amino acid transport into the cell is a critical control point for metabolism. For instance, system L transporters, such as LAT1 and LAT2, function as obligatory exchangers, meaning they import one amino acid while exporting another. nih.gov These transporters have different affinities for their substrates on the extracellular versus the intracellular side of the membrane, which allows the intracellular amino acid concentration to control the transport activity. nih.gov While the primary uptake of glutamate itself is often handled by the excitatory amino acid transporter (EAAT) family in neuronal systems, in many cultured cell lines used for metabolic studies, transporters with broader specificity handle the influx of key amino acids from the culture medium. nih.gov
The general mechanisms of cellular uptake for molecules often involve endocytic pathways, which can be broadly categorized into phagocytosis for large particles and pinocytosis for fluids and solutes. beilstein-journals.orgmdpi.com Pinocytosis is further divided into macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. beilstein-journals.orgmdpi.comnih.gov The specific pathway utilized can depend on the cell type; for example, studies with nanoparticles have shown that A549 epithelial cells utilize clathrin- and caveolin-mediated pathways, whereas J774A.1 macrophage cells use macropinocytosis and clathrin-mediated endocytosis. beilstein-journals.org While these pathways are primarily studied for large molecules and particles, they form the fundamental machinery that cells use to internalize substances from their environment.
Intracellular Compartmentation and Organelle-Specific Metabolism
Once 2-amino(2¹³C)pentanedioic acid enters the cell, its ¹³C label allows for the detailed tracking of its distribution and metabolic conversion within various subcellular compartments, most notably the cytosol and mitochondria. nih.gov The interplay between these compartments is crucial for cellular energy metabolism and biosynthesis. nih.gov
The mitochondrion is a central hub for glutamate metabolism. nih.gov Glutamate can be transported into the mitochondrial matrix where it plays several key roles. One major fate is its conversion to α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. nih.govnih.gov This conversion can be catalyzed by glutamate dehydrogenase or by transaminases. The ¹³C-labeled skeleton of glutamate entering the TCA cycle is metabolized more extensively than that of glutamate generated from glutamine within the mitochondria, suggesting that the transport of glutamate into the matrix is a critical step. nih.gov Studies using isolated rat brain mitochondria have shown that glutamate formed from glutamine by the enzyme phosphate-activated glutaminase (B10826351) (PAG), located on the inner mitochondrial membrane, has direct access to mitochondrial metabolism. nih.gov
The trafficking of metabolites between the mitochondria and the cytosol is tightly regulated. nih.gov For instance, the malate-aspartate shuttle is essential for transporting reducing equivalents (in the form of malate) into the mitochondria and for moving aspartate, synthesized from mitochondrial oxaloacetate, into the cytosol. nih.govnih.gov In the cytosol, ¹³C-labeled glutamate can be used to synthesize glutamine via glutamine synthetase, a process that is particularly active in astrocytes. nih.govnih.gov This newly synthesized glutamine can then be transported out of the cell or shuttled to other compartments or cell types. nih.gov
The position of the ¹³C label is critical for interpreting metabolic pathways. nih.govresearchgate.net Tracing the ¹³C from 2-amino(2¹³C)pentanedioic acid allows researchers to distinguish between different metabolic routes. For example, its entry into the TCA cycle and subsequent oxidation can be tracked by analyzing the labeling patterns in downstream metabolites like aspartate and malate. nih.govnih.gov Furthermore, under certain conditions, such as hypoxia, some cancer cells utilize a pathway called reductive carboxylation, where α-ketoglutarate is converted "backwards" to citrate (B86180), a key building block for lipid synthesis. nih.govnih.gov The use of specifically labeled glutamate isotopologues is essential for quantifying the flux through such pathways. nih.gov
In Vitro and Ex Vivo Model Systems for Tracer Studies
The metabolic fate of 2-amino(2¹³C)pentanedioic acid is investigated using a variety of preclinical model systems, each offering unique advantages for studying cellular and organ-level metabolism. These models range from single-cell-type cultures to complex, multicellular preparations that better preserve tissue architecture.
Isolated cell lines are a cornerstone of metabolic research due to their homogeneity and ease of manipulation. nih.govnih.gov Various cell types are used to study the metabolism of labeled glutamate and glutamine, providing insights into cell-type-specific metabolic programming. nih.gov For example, studies in cancer cell lines like human glioblastoma (GBM) cells have used ¹³C-glutamine to trace its contribution to the TCA cycle and the synthesis of lipids and other amino acids. nih.gov Similarly, Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production, have been studied using parallel labeling experiments with ¹³C-glucose and ¹³C-glutamine to create detailed metabolic flux maps. scilit.comdntb.gov.ua
Primary cell cultures, such as CD8+ T effector (Teff) cells isolated from mice, allow for the study of metabolism in non-transformed cells under controlled in vitro conditions. nih.govresearchgate.net Culturing Teff cells with ¹³C-labeled glutamine has revealed its crucial role in synthesizing proline and aspartate, which are essential for T cell proliferation and function. nih.gov These studies demonstrate how glutamine anaplerosis (the replenishment of TCA cycle intermediates) supports the bioenergetic and biosynthetic demands of immune responses. nih.govresearchgate.net
| Model System | Cell Type | Key Research Focus | Reference |
|---|---|---|---|
| Human Glioblastoma (GBM) Cells | Cancer Cell Line | Tracing glutamine's role in the TCA cycle and reductive carboxylation for lipid synthesis. | nih.gov |
| CD8+ T effector (Teff) Cells | Primary Immune Cells | Investigating glutamine's contribution to amino acid synthesis (proline, aspartate) during immune cell activation. | nih.gov |
| Chinese Hamster Ovary (CHO) Cells | Bioproduction Cell Line | Metabolic flux analysis to understand and optimize protein production. | scilit.comdntb.gov.ua |
| Human Colon Carcinoma (Caco-2) Cells | Cancer Cell Line | Determining cancer-induced shifts in amino acid turnover rates. | nih.gov |
| Immortalized Human Astrocytes | Glial Cell Line | Studying the role of pyruvate (B1213749) carboxylase and glutamate metabolism in brain tumor models. | researchgate.net |
To understand metabolism at the organ level, ex vivo perfused organ systems are employed. These models maintain the organ's viability outside the body by circulating a nutrient-rich, oxygenated solution through its vasculature, preserving the complex interactions between different cell types within the tissue's native architecture.
The perfused rat liver model has been used to study the glutamate-glutamine cycle. nih.gov By introducing a ¹³C-labeled substrate like acetate, researchers can observe the subsequent labeling of glutamate and glutamine, providing evidence for the high activity of both glutaminase and glutamine synthetase and demonstrating an active metabolic cycle between these two amino acids within the liver. nih.gov
Similarly, hypothermic machine perfusion of kidneys is used to assess organ viability before transplantation. nih.govresearchgate.net Incorporating ¹³C-labeled glucose into the perfusion fluid has unequivocally shown that kidneys continue to be metabolically active even at low temperatures. nih.govresearchgate.net The detection of ¹³C-labeled lactate, alanine (B10760859), and glutamate in the perfusate and tissue samples confirms ongoing glycolysis and TCA cycle activity, providing a powerful method for assessing organ health ex vivo. nih.govresearchgate.net
| Organ Model | Tracer Used (Leads to Labeled Glutamate) | Key Findings | Reference |
|---|---|---|---|
| Perfused Rat Liver | [2-¹³C]acetate | Demonstrated an active glutamate-glutamine cycle within the liver. | nih.gov |
| Perfused Porcine & Human Kidneys | [U-¹³C]glucose | Confirmed de novo metabolism (glycolysis and TCA cycle activity) during hypothermic preservation, with production of ¹³C-glutamate. | nih.govresearchgate.net |
Tissue slice preparations offer a model system that is intermediate in complexity between cell cultures and perfused organs. Slices of tissue, such as from the brain, can be kept viable in a culture dish for several hours. rsc.org This method largely preserves the local cellular architecture and synaptic connections, making it an excellent model for neurochemical studies. rsc.org
While many studies with brain slices focus on electrophysiology or the measurement of endogenous neurotransmitter release, this system is well-suited for metabolic tracer studies. rsc.org By incubating brain slices with 2-amino(2¹³C)pentanedioic acid, researchers can trace its uptake into specific cell types (neurons and glia) and its subsequent metabolism through pathways like the glutamate-glutamine cycle, which is a cornerstone of neurotransmitter recycling. This ex vivo model allows for the investigation of metabolic dynamics in a system that maintains crucial cell-cell interactions, which are lost in dissociated cell cultures.
Computational and Theoretical Approaches in 2 Amino 2¹³c Pentanedioic Acid Research
Metabolic Network Reconstruction and Stoichiometric Modeling
Metabolic network reconstruction is the foundational step in systems biology for systematically cataloging all the metabolic reactions occurring in an organism. nih.gov This process involves collecting and curating genomic, biochemical, and physiological information to create a comprehensive, organism-specific model of metabolism. frontiersin.org The resulting stoichiometric model is a mathematical representation of the metabolic network, defined by a stoichiometric matrix that captures the quantitative relationships between metabolites and reactions. osti.gov
The use of 2-amino(2¹³C)pentanedioic acid is instrumental in validating and refining these reconstructed networks. By tracing the path of the ¹³C label through the metabolic system, researchers can confirm the activity of predicted pathways and potentially discover novel metabolic routes. frontiersin.org Stoichiometric models provide the framework for analyzing the flow of this isotope, ensuring that the experimental data is consistent with the established network structure.
The accuracy of any subsequent metabolic flux analysis is highly dependent on the quality of the metabolic network reconstruction. frontiersin.org The process of reconstruction is iterative and involves several stages, as outlined in the table below.
| Stage | Description | Key Considerations |
| 1. Initial Draft Reconstruction | Gathering of genomic and biochemical data to create a preliminary list of metabolic reactions. | Annotation of metabolic genes, identification of enzymes and their corresponding reactions. |
| 2. Curation and Refinement | Manual review and correction of the draft reconstruction based on literature and experimental evidence. | Ensuring mass and charge balance for each reaction, defining cellular compartments. |
| 3. Model Conversion | Translation of the curated reaction list into a mathematical format, typically a stoichiometric matrix. | Defining reaction directionality and reversibility based on thermodynamic data. |
| 4. Validation and Iteration | Comparison of model predictions with experimental data, such as that obtained from tracing studies with 2-amino(2¹³C)pentanedioic acid, to identify and correct discrepancies. | Identifying gaps in the network, refining gene-protein-reaction associations. |
Flux Balance Analysis (FBA) and Constrained-Based Modeling
Flux Balance Analysis (FBA) is a computational method used to predict the steady-state reaction rates (fluxes) within a metabolic network. wikipedia.orgoup.com It is a constraint-based modeling approach that relies on the principle of mass conservation and the assumption of a pseudo-steady state, where the concentrations of intracellular metabolites are constant over time. nih.govresearchgate.net The core of FBA is the solution to a system of linear equations derived from the stoichiometric matrix, which is constrained by the known uptake and secretion rates of metabolites. oup.com
In the context of research using 2-amino(2¹³C)pentanedioic acid, the experimental data provides crucial constraints for the FBA model. The measured uptake rate of the labeled glutamic acid and the secretion rates of labeled metabolic byproducts can be used to narrow the solution space of possible flux distributions, leading to more accurate predictions of intracellular metabolic activity. nih.gov
FBA is particularly powerful because it does not require detailed knowledge of enzyme kinetics, which are often difficult to obtain. wikipedia.org Instead, it optimizes for a specific cellular objective, such as the maximization of biomass production or ATP synthesis, to predict a likely flux distribution. The general mathematical formulation of an FBA problem is as follows:
Maximize: Z = cTv
Subject to: S · v = 0
And: lb ≤ v ≤ ub
Where:
Z is the objective function.
c is a vector of weights for each reaction in the objective function.
v is the vector of all reaction fluxes.
S is the stoichiometric matrix.
lb and ub are the lower and upper bounds on the fluxes, respectively.
The integration of data from 2-amino(2¹³C)pentanedioic acid tracing studies can significantly enhance the predictive power of FBA by providing experimentally determined flux constraints.
Isotope-Enriched Metabolomics Data Integration and Interpretation
The use of 2-amino(2¹³C)pentanedioic acid as a tracer generates a wealth of data in the form of mass isotopomer distributions (MIDs) for various metabolites. Mass spectrometry is the primary analytical technique used to measure the incorporation of the ¹³C label into downstream metabolites. nih.gov The interpretation of these MIDs is crucial for understanding the activity of metabolic pathways.
The choice of isotopic tracer is critical for probing specific pathways. For instance, uniformly labeled glutamine ([U-¹³C₅]glutamine) is often used to trace glutamine catabolism in the TCA cycle. nih.gov The position of the label in 2-amino(2¹³C)pentanedioic acid allows for the specific tracking of the second carbon of the glutamic acid backbone through metabolic transformations.
The integration of this isotope-enriched metabolomics data with computational models allows for a more quantitative analysis of metabolic fluxes. The process involves several key steps:
| Step | Description | Analytical Techniques |
| 1. Sample Preparation and Data Acquisition | Cells or tissues are cultured with 2-amino(2¹³C)pentanedioic acid, and metabolites are extracted and analyzed. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). |
| 2. Mass Isotopomer Distribution (MID) Analysis | The raw mass spectrometry data is processed to determine the relative abundance of each mass isotopomer for a given metabolite. | Correction for the natural abundance of heavy isotopes. |
| 3. Flux Estimation | The measured MIDs are used as input for computational models to estimate the intracellular metabolic fluxes that would produce the observed labeling patterns. | ¹³C-Metabolic Flux Analysis (¹³C-MFA). |
| 4. Pathway Visualization and Interpretation | The calculated fluxes are mapped onto the metabolic network to visualize the active pathways and interpret the metabolic state of the cell. | Pathway mapping software and databases like KEGG and MetaCyc. nih.gov |
Machine Learning Applications in Isotopic Tracer Data Analysis
The analysis of data from isotopic tracer studies, including those using 2-amino(2¹³C)pentanedioic acid, is becoming increasingly complex due to the large number of metabolites that can be measured and the intricate nature of metabolic networks. Machine learning (ML) offers a powerful set of tools to address this complexity and extract meaningful insights from large-scale metabolomics datasets.
While the direct application of machine learning to the analysis of 2-amino(2¹³C)pentanedioic acid tracer data is an emerging area, the potential applications are vast. ML algorithms can be employed for various tasks in the data analysis pipeline, from improving the accuracy of metabolite identification to uncovering novel metabolic patterns.
Potential applications of machine learning in this field are summarized below:
| Application Area | Description of Machine Learning Approach | Potential Impact |
| Metabolite Annotation | Supervised learning models can be trained on spectral libraries to automatically identify and annotate metabolites in complex mass spectrometry data. | Increased throughput and accuracy of metabolite identification. |
| Pattern Recognition | Unsupervised learning methods, such as clustering and dimensionality reduction, can be used to identify patterns in large isotopic labeling datasets that may not be apparent through traditional analysis. | Discovery of novel metabolic phenotypes and biomarkers. |
| Predictive Modeling | Supervised learning models can be trained to predict cellular phenotypes, such as growth rate or product yield, based on isotopic labeling data. | Enhanced ability to engineer cellular metabolism for biotechnological applications. |
| Flux Prediction | Regression models can be developed to predict metabolic fluxes directly from mass isotopomer distribution data, potentially offering a faster alternative to traditional ¹³C-MFA. | More efficient and high-throughput analysis of metabolic fluxes. |
The integration of machine learning into the workflow for analyzing isotopic tracer data holds great promise for advancing our understanding of cellular metabolism and its role in health and disease.
Biological Systems and Organisms Investigated with 2 Amino 2¹³c Pentanedioic Acid
Microbial Metabolism and Fermentation Studies
Stable isotopes like ¹³C have proven to be an important methodology for determining the time-scales at which microorganisms shift between diets with different isotopic values, characterizing trophic effects and phenotypic flexibility. nih.gov In the realm of industrial microbiology, the production of amino acids through fermentation is a significant application. The discovery of L-glutamic acid overproducing microorganisms, such as Corynebacterium glutamicum (formerly Micrococcus glutamicus), launched the amino acid fermentation industry. researchgate.netbepls.com
Studies have utilized various carbon-13 enriched precursors to biosynthetically produce isotopically labeled L-glutamic acid using microorganisms like Brevibacterium flavum. nih.gov This approach serves two main purposes: to efficiently prepare labeled L-glutamate for further metabolic studies and to gain a deeper understanding of the metabolic pathways within these production strains. nih.gov For instance, using [1-¹³C]- or [2-¹³C]acetate as precursors can lead to the production of selectively labeled, highly enriched L-glutamate. nih.gov
Amino acids are fundamental not only as building blocks for proteins in microorganisms but also for their metabolism, survival, and interactions. nih.gov The metabolic pathways of amino acids are diverse and play multiple roles in modulating bacterial growth and survival in environments like the digestive tract. nih.gov Research in this area helps to understand the mechanisms governing host-microbe interactions. nih.gov
Plant Metabolism and Photosynthetic Pathways
In plant biology, 2-amino(2-¹³C)pentanedioic acid and related ¹³C-labeled compounds are instrumental in dissecting the intricate pathways of nitrogen assimilation and photorespiration. Glutamate (B1630785) is a cornerstone of these processes in illuminated leaves. nih.gov By employing isotopic labeling with ¹³CO₂ and analyzing the resulting patterns in glutamate using ¹³C-Nuclear Magnetic Resonance (NMR), researchers can trace the origin of carbon atoms in newly synthesized glutamate molecules. nih.gov
Such studies have revealed that the glutamate pool in illuminated leaves is largely composed of "old" carbon atoms, indicating that the flux to de novo glutamate synthesis from current photosynthetic carbon is relatively small. nih.gov This flux is also influenced by the gaseous environment, being upregulated at low CO₂ concentrations. nih.gov Comparing the ¹³C-labeling patterns in glutamate with those in alanine (B10760859) and aspartate, which are derived from the glutamate precursors pyruvate (B1213749) and oxaloacetate, provides further insights into the metabolic origins of these key amino acids. nih.gov
Stable isotope labeling has also been utilized in Arabidopsis thaliana to annotate the origin of various metabolite features. nih.gov This approach has demonstrated that a significant portion of the metabolome is derived from amino acids and that the accumulation of these derived features is often limited by the availability of their precursor amino acids. nih.gov
Mammalian (Non-Human) Models for Metabolic Research
Rodent models are extensively used to investigate the roles of glutamic acid in nutrition and various disease states. Nutritional studies in rats have established that glutamic acid is a non-essential amino acid, yet it is required in substantial amounts to support high growth rates. inchem.org
In the context of disease research, ¹³C-labeled glutamic acid has been used to study brain metabolism. For example, in a triple transgenic mouse model of Alzheimer's disease, a significant decrease in the enrichment of various ¹³C isotopomers of glutamine, a direct metabolite of glutamate, was observed compared to non-transgenic mice. researchgate.net This suggests disturbances in glucose and glutamate metabolism associated with the disease. researchgate.net
The following table summarizes the percentage decrease of ¹³C glutamine isotopomer enrichment in the 3xTg-AD mouse model compared to non-transgenic mice:
| Isotopomer | Percentage Decrease |
| [4-¹³C]Gln | ~61% |
| [3-¹³C]Gln | ~65% |
| [2-¹³C]Gln | ~56% |
| [1-¹³C]Gln | ~74% |
Data compiled from a study on a triple transgenic mouse model of Alzheimer's disease. researchgate.net
Furthermore, studies using ¹³C-labeled compounds in mice have helped to quantify the contribution of glutamine influx from the blood to the maintenance of brain glutamine levels and its role in the astroglial glutamine-glutamate cycle. nih.gov In a mouse model of MYC-driven liver cancer, hyperpolarized [5-¹³C]glutamine was used to probe glutaminase (B10826351) activity in vivo, revealing a significant increase in the glutamate to glutamine ratio in liver tumors compared to normal tissue. ismrm.org
Larger animal models, such as pigs and dogs, are employed in specialized metabolic studies that often have more direct relevance to human physiology. In weaned piglets, dietary supplementation with glutamic acid has been shown to accelerate carbon turnover in the stomach, with glutamate leading to the fastest ¹³C incorporation rate in the fundic-stomach region. nih.govnih.gov This indicates that dietary glutamate can enhance metabolic activity and potentially support gut health during the critical post-weaning period. nih.govnih.gov
The table below shows the effect of different dietary supplementations on the carbon turnover rate in the stomach of weaned piglets.
| Dietary Supplement | Effect on Carbon Turnover |
| 1% Glutamine | Accelerated |
| 1% Glutamic Acid | Accelerated (fastest ¹³C incorporation) |
| 1% Nucleotides | Accelerated |
Based on a study evaluating carbon turnover using stable isotope analysis. nih.gov
In canines, dynamic ¹³C NMR analysis has been used to study oxidative metabolism in the myocardium. nih.gov Under low workload conditions, the heart muscle readily oxidized infused [2-¹³C]acetate, leading to the enrichment of the C-2, C-3, and C-4 carbons of glutamic acid. nih.gov This demonstrates the direct incorporation of the labeled carbon into the glutamate pool through the tricarboxylic acid (TCA) cycle. nih.gov However, at high workloads, this uptake was not observed, suggesting a shift in substrate utilization by the myocardium under stress. nih.gov
Technological Innovations and Emerging Methodologies in Isotope Tracing
Advanced Sample Preparation Techniques for Labeled Metabolites
The accuracy of isotope tracing studies heavily relies on the quality of sample preparation. The primary goal is to efficiently extract target metabolites like 2-amino(2¹³C)pentanedioic acid from complex biological matrices while minimizing isotopic alteration and contamination. creative-proteomics.com Advanced techniques have been developed to address these challenges, ensuring the integrity of the labeled samples for subsequent analysis.
Key advancements in sample preparation include optimized methods for protein removal and metabolite extraction. For biological samples such as serum or cell cultures, protein precipitation using agents like trichloroacetic acid (TCA) or perchloric acid (PCA) is a common first step. creative-proteomics.com An alternative and often gentler method is ultrafiltration, which uses membranes with specific molecular weight cutoffs (e.g., 3 kDa) to separate high-molecular-weight proteins from smaller metabolites, a process that also aids in desalination for mass spectrometry analysis. creative-proteomics.com
Solvent extraction techniques have also been refined. The choice of solvent is critical and depends on the polarity of the target metabolite. For hydrophilic amino acids, a mixture of methanol (B129727) and water, often with a small percentage of formic acid, is effective. creative-proteomics.com For more complex samples, techniques like microwave-assisted extraction can significantly shorten processing times and improve the recovery of metabolites by over 20%. creative-proteomics.com
In studies involving proteins, acid hydrolysis is a standard procedure to release individual amino acids. This typically involves heating the sample with 6 M hydrochloric acid (HCl) at 110°C for 24 hours under vacuum to prevent degradation of sensitive amino acids. creative-proteomics.comsickkids.ca
Table 1: Comparison of Advanced Sample Preparation Techniques for Labeled Metabolites
| Technique | Principle | Primary Application | Advantages | Considerations |
| Acid Precipitation | Uses acids like TCA or PCA to denature and precipitate proteins from biological fluids. | Protein removal from serum, cell lysates. creative-proteomics.com | Simple, effective for bulk protein removal. | Can co-precipitate some metabolites; acid needs to be removed. |
| Ultrafiltration | Employs semi-permeable membranes (e.g., 3 kDa cutoff) to separate molecules based on size. | Deproteinization and desalination of samples for LC-MS. creative-proteomics.com | Gentle, preserves metabolite integrity, removes salts. | Potential for membrane clogging; non-specific binding of metabolites. |
| Solvent Extraction | Utilizes specific solvent systems (e.g., methanol/water) to selectively dissolve metabolites. | Extraction of polar amino acids from various matrices. creative-proteomics.com | High recovery rates, compatible with subsequent analysis. | Solvent choice is critical and metabolite-dependent. |
| Acid Hydrolysis | Breaks peptide bonds in proteins using strong acid (e.g., 6 M HCl) and heat. | Analysis of total amino acid composition in proteins and tissues. creative-proteomics.comsickkids.ca | Complete release of protein-bound amino acids. | Can destroy sensitive amino acids like tryptophan. |
| Cation-Exchange Chromatography | Separates molecules based on their net positive charge at a specific pH. | Pre-treatment for purifying amino acids before isotopic analysis. researchgate.net | High specificity for amino acids. | Requires specific buffer systems. |
Development of Novel Mass Spectrometry Platforms for Enhanced Sensitivity
Mass spectrometry (MS) is the core analytical technique for quantifying the incorporation of stable isotopes into metabolites. Recent advancements in MS technology have dramatically improved the ability to detect and resolve isotopologues—molecules that differ only in their isotopic composition. nih.gov This is particularly crucial for accurately measuring the enrichment of ¹³C from tracers like 2-amino(2¹³C)pentanedioic acid.
High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) platforms, are now widely used. nih.gov These instruments can achieve mass resolutions exceeding 100,000, which is sufficient to distinguish between metabolites with very small mass differences. nih.govnih.gov For instance, high resolution can separate a metabolite labeled with one ¹³C atom from one labeled with a deuterium (B1214612) (²H) atom, a task impossible with lower-resolution instruments. nih.gov This capability ensures the unambiguous identification and quantification of labeled species.
The coupling of liquid chromatography (LC) with tandem mass spectrometry (LC-MS/MS) has become a standard for analyzing complex biological extracts. acs.org Techniques such as Ultra-Performance Liquid Chromatography (UPLC) provide superior separation of metabolites prior to MS analysis, which is essential for resolving isomers like leucine (B10760876) and isoleucine. researchgate.netresearchgate.net
Furthermore, new data acquisition strategies have emerged to enhance sensitivity and coverage. Data-Independent Acquisition (DIA-MS) is a powerful technique that systematically fragments all ions within a specified mass range, creating a comprehensive digital map of all fragment ions in the sample. mdpi.com This approach allows for the retrospective analysis of data and improves the identification of low-abundance metabolites and their isotopologues without prior knowledge of their presence. mdpi.com
Table 2: Features of Novel Mass Spectrometry Platforms in Isotope Tracing
| Platform | Key Feature | Typical Resolving Power | Application in ¹³C Tracing |
| Orbitrap MS | High-resolution mass analyzer with fast scanning capabilities. | >100,000 nih.gov | Accurate mass measurements for isotopologue distribution analysis and confident metabolite identification. nih.gov |
| FT-ICR MS | Extremely high-resolution and mass accuracy. | >1,000,000 nih.gov | Resolving complex isotopic patterns and separating isobaric interferences. researchgate.net |
| Time-of-Flight (TOF) MS | High sensitivity and fast acquisition speed. | 40,000–60,000 nih.gov | Used in metabolomics for rapid screening of labeled compounds. |
| Tandem MS (e.g., QqQ) | High selectivity and sensitivity for targeted analysis using Multiple Reaction Monitoring (MRM). | Low Resolution | Absolute quantification of specific labeled amino acids and their metabolites. researchgate.net |
| Data-Independent Acquisition (DIA-MS) | Comprehensive fragmentation of all precursor ions. | Varies with analyzer | Untargeted identification and quantification of a wide range of labeled peptides and metabolites. mdpi.com |
Automation and Miniaturization in Isotope Tracer Experiments
The complexity and data-intensive nature of isotope tracer studies have driven the need for automation and high-throughput methodologies. The field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses isotopic labeling data to quantify intracellular metabolic rates, has particularly benefited from these innovations. researchgate.netresearchgate.net
Software workflows and platforms have been developed to automate the repetitive and error-prone steps of ¹³C-MFA. researchgate.net These tools can autonomously handle data processing, from peak detection in raw MS files to the calculation of isotopic labeling patterns and, finally, flux estimation. researchgate.net For example, frameworks like Flux-P and machine-learning-based approaches can significantly accelerate data analysis, enabling high-throughput metabolic phenotyping. researchgate.netnih.gov This automation not only increases the number of experiments that can be analyzed but also enhances the reproducibility and quality of the results. researchgate.net
Machine learning algorithms are being integrated into these automated workflows to improve predictive accuracy. nih.gov By training models on simulated labeling patterns and flux ratios, these systems can rapidly estimate global flux distributions from experimental data, a process that is often slow and computationally intensive with traditional methods. nih.gov
Miniaturization, while more established in other 'omics' fields, is an emerging trend in isotope tracing. The development of microfluidic devices and nanostructured materials for sample preparation promises to reduce sample volume requirements and reagent costs, which is especially beneficial when working with rare cell types or expensive labeled substrates.
Table 3: Automation and High-Throughput Tools in ¹³C-Metabolic Flux Analysis
| Tool/Approach | Function | Key Innovation | Impact on Isotope Tracing |
| Automated Workflows (e.g., Flux-P) | Assembles analysis steps (data import, processing, flux calculation) into an autonomous sequence. researchgate.net | Integration of different software services into a single workflow. | Increases throughput, standardizes analysis, and improves reproducibility. researchgate.net |
| Machine Learning Frameworks | Uses trained algorithms to predict flux ratios from metabolite labeling patterns. nih.gov | Bypasses time-consuming iterative optimization steps of traditional MFA. | Enables rapid and reliable flux estimation for high-throughput phenotyping. nih.gov |
| Integrated Data Pipelines | Connects mass spectrometers directly to analysis software for automated data transfer and processing. researchgate.net | Seamless flow of data from instrument to interpretation. | Reduces manual intervention, minimizes errors, and shortens analysis time. researchgate.net |
Future Directions and Research Frontiers
Expanding the Scope of Metabolic Pathways Investigated
While ¹³C-glutamic acid and its amide form, glutamine, have been extensively used to study central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, future research is poised to explore a wider array of metabolic pathways. creative-proteomics.comnih.gov The versatility of glutamine as a key substrate in various cellular processes makes it an ideal tracer for venturing beyond well-trodden metabolic roads. nih.gov
Key Research Frontiers Include:
Reductive Carboxylation and Lipogenesis: In certain cells, particularly cancer cells under hypoxic conditions, glutamine can be metabolized via reductive carboxylation—a reversal of a TCA cycle step—to produce citrate (B86180), which then serves as a precursor for fatty acid synthesis. nih.govresearchgate.netresearchgate.net Specifically labeled tracers like [5-¹³C]glutamine are crucial for dissecting this pathway, as the label is uniquely incorporated into acetyl-CoA and fatty acids only through reductive carboxylation. nih.gov Future studies will likely use these tracers to explore the regulation of this pathway in various diseases and developmental states.
Amino Acid Metabolism: Tracing the carbon from glutamic acid can illuminate the synthesis and degradation pathways of other non-essential amino acids. ckisotopes.comnih.gov For instance, the conversion of α-ketoglutarate (derived from glutamate) into other amino acids can be quantified. nih.gov This is particularly relevant in understanding how cells remodel their amino acid metabolism to support proliferation or respond to stress. vanderbilt.edu
Nucleotide Synthesis: Glutamine is a critical donor of both carbon and nitrogen for the de novo synthesis of nucleotides. By tracing ¹³C from glutamic acid, researchers can quantify the contribution of this amino acid to the production of purines and pyrimidines, which are essential for DNA replication and RNA synthesis. nih.gov
Non-conventional Pathways: Recent research has demonstrated the use of ¹³C-glutamine to uncover non-conventional metabolic routes. For example, studies in the plant Physaria fendleri used [U-¹³C₅]glutamine alongside ¹³C-glucose to reveal novel pathways contributing to the synthesis of hydroxy fatty acids. oup.com This highlights the potential for ¹³C-glutamic acid to aid in the discovery of new metabolic networks in a wide range of organisms.
The ability to track ¹³C-glutamic acid into lipids, amino acids, and nucleotides provides a more holistic view of cellular metabolism, moving beyond energy production to understand how cells allocate resources for biosynthesis and other vital functions. nih.govckisotopes.com
Development of New Computational Tools for Isotope Tracer Data
The increasing complexity of ¹³C tracer experiments necessitates the development of more powerful and accessible computational tools for data analysis. researchgate.net ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the primary technique used to translate raw mass spectrometry data into quantitative flux maps, but its application can be computationally intensive and requires specialized expertise. nih.govfrontiersin.org
Future development in this area is focused on several key challenges:
Handling Non-Stationary States: Traditional MFA assumes the cell is at an isotopic steady state, which is not always the case, especially in dynamic systems like mammalian cell cultures or photosynthetic organisms. vanderbilt.eduoup.com Isotopically non-stationary ¹³C-MFA (INST-¹³C-MFA) has been developed to address this. vanderbilt.edunih.gov The development of user-friendly, open-source software like OpenMebius and INCA, and Python packages like FreeFlux, is making this powerful technique more accessible. oup.comnih.govnih.gov These tools are crucial for accurately analyzing systems that have slow labeling dynamics or are in a quasi-steady metabolic state. nih.gov
Improving Performance and Scalability: As metabolic models become larger and experimental datasets more comprehensive, there is a need for high-performance software. Tools like 13CFLUX2 are designed to handle large-scale applications by supporting multicore CPUs and compute clusters, significantly outperforming older software. oup.com13cflux.net This allows for the analysis of complex eukaryotic or even whole-organism metabolism.
Automation and Standardization: The workflow from mass spectrometer to flux map involves multiple data processing steps that can be time-consuming and error-prone. oup.com Software is being developed to automate and standardize this pipeline. For instance, 13CFLUX2 uses a specialized XML-based language called FluxML to standardize model formulation. oup.com13cflux.net This improves reproducibility and facilitates the integration of different software tools.
Integration of Machine Learning: Machine learning is emerging as a powerful approach to overcome some limitations of traditional optimization-based MFA, such as long computation times and potential instability of solutions. nih.gov New frameworks use machine learning to predict flux ratios from metabolite labeling patterns, which can then be used to calculate global flux distributions. nih.gov This approach has the potential to enable high-throughput metabolic phenotyping. nih.gov
Table 1: Selected Computational Tools for ¹³C Isotope Tracer Data Analysis
| Tool Name | Key Features | Primary Application | Availability |
| INCA | Performs both steady-state and isotopically non-stationary MFA. oup.comresearchgate.net | Comprehensive flux analysis, especially for dynamic systems. | MATLAB-based, free for non-commercial use. oup.comresearchgate.net |
| 13CFLUX2 | High-performance computing, supports large-scale models, uses standardized FluxML format. oup.com13cflux.net | Large-scale, high-resolution MFA in complex organisms. | C++ with Java/Python add-ons, demo version available. oup.com |
| FreeFlux | Open-source Python package for both steady-state and non-stationary MFA. nih.gov | Time-efficient and accessible flux analysis. researchgate.net | Open-source Python package. researchgate.net |
| OpenMebius | Open-source software for INST-¹³C-MFA on Windows. nih.gov | Precise flux analysis in non-stationary systems. | Open-source. nih.gov |
Application of 2-amino(2-¹³C)pentanedioic Acid in Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system by integrating multiple layers of biological information ('omics' data). hilarispublisher.com Fluxomics data, derived from tracers like ¹³C-glutamic acid, provides a direct measure of the functional output of the metabolic network, making it an invaluable component of systems biology research. oup.comnih.gov
Future research will focus on more sophisticated integration of fluxomics with other omics datasets to build predictive models of cellular behavior:
Multi-Omics Integration: The ultimate goal is to create models that connect the genome, transcriptome, and proteome to the functional metabolic phenotype (the fluxome). nih.gov For example, researchers are using multi-omics approaches that combine stable isotope tracers, metabolomics, fluxomics, and proteomics to understand how organisms adapt to different nutrient sources. nih.gov By integrating these datasets, it's possible to see how changes in gene expression and protein abundance lead to the rerouting of metabolic fluxes. nih.gov
Constraint of Genome-Scale Models (GEMs): While GEMs provide a comprehensive map of all possible metabolic reactions in an organism, they often predict a wide range of possible flux distributions. nih.gov Data from ¹³C labeling experiments can be used as powerful constraints to narrow down the possible solutions and provide a more accurate picture of the actual metabolic state. nih.gov This integration creates more realistic and predictive models of cellular metabolism.
Hybrid Modeling with Machine Learning: A novel approach involves embedding genome-scale models within neural networks to create Metabolic-Informed Neural Networks (MINNs). vu.nl These hybrid models can integrate multi-omics data as inputs to predict metabolic fluxes, combining the mechanistic basis of GEMs with the data-driven power of machine learning. vu.nl This strategy can help overcome challenges like overfitting when experimental data is limited. vu.nl
By integrating the dynamic information provided by ¹³C-glutamic acid tracing with other systems-level data, researchers can move from simply describing metabolic pathways to building predictive models that can be used to engineer organisms for biotechnology or to understand and target metabolic dysregulation in diseases like cancer. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of isotopically labeled 2-amino(213C)pentanedioic acid for metabolic tracing studies?
- Methodological Answer : Use multi-step organic synthesis with stable isotope precursors (e.g., ¹³C-labeled carbon sources) under controlled conditions. For example, DL-Glutamic acid-[5-¹³C] (a structural analog) is synthesized via catalytic hydrogenation or condensation reactions, achieving 99% isotopic purity . Key steps include purification via HPLC and validation using mass spectrometry to confirm isotopic incorporation.
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for stereochemical analysis, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and isotope-ratio mass spectrometry (IRMS) to confirm ¹³C enrichment . X-ray crystallography may resolve ambiguities in stereoisomerism if crystallization is feasible .
Q. How does isotopic labeling impact the compound’s physicochemical properties in aqueous environments?
- Methodological Answer : Isotopic substitution (e.g., ¹³C at position 2) minimally alters solubility or pKa values compared to unlabeled analogs. Use pH titration and dynamic light scattering (DLS) to assess changes in aggregation behavior. For example, DL-Glutamic acid-[5-¹³C] retains water solubility comparable to its unlabeled form (617-65-2) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in anticancer activity (e.g., HT-29 vs. MCF-7 cell lines) may arise from assay-specific variables. Standardize protocols:
Use uniform cell culture conditions (e.g., glutamine-free media to isolate metabolic effects) .
Validate target engagement via enzyme inhibition assays (e.g., glutamine synthetase activity).
Cross-reference in vitro results with in vivo models (e.g., Ehrlich ascites carcinoma in mice) to account for bioavailability differences .
Q. How can coordination complexes of this compound be designed for catalytic or therapeutic applications?
- Methodological Answer : Ligand design should prioritize stereochemical compatibility with metal ions (e.g., Mn(II), Cu(II)). Synthesize Schiff base derivatives via condensation with carbonyl compounds (e.g., isatin), followed by complexation under inert atmospheres. Characterize using molar conductance, UV-Vis spectroscopy, and single-crystal XRD to confirm geometry .
Q. What analytical methods are suitable for detecting trace metabolites of this compound in biological matrices?
- Methodological Answer : Employ gas chromatography/flame photometric detection (GC/FPD) after derivatization (e.g., methylation to dimethyl esters) to enhance volatility. For polar metabolites, use LC-MS/MS with stable isotope dilution to correct for matrix effects. Limit of quantitation (LOQ) can reach 0.05 ppm with silica gel chromatography cleanup .
Q. How do stereochemical variations in this compound affect its role in neurotransmitter pathways?
- Methodological Answer : Compare D- and L-isomers in neuronal uptake assays using radiolabeled tracers (e.g., ³H-glutamate). Employ patch-clamp electrophysiology to measure ionotropic receptor (NMDA/AMPA) activation thresholds. Structural analogs with modified carboxyl groups show reduced CNS penetration due to increased polarity .
Notes for Experimental Design
- Stereochemical Purity : Use chiral stationary phases in HPLC to separate enantiomers, critical for studies on receptor binding .
- Data Reproducibility : Document reaction conditions (e.g., solvent polarity, temperature) rigorously, as minor variations can alter diastereomer ratios .
- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal and animal testing protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
